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molecular formula C12H11ClO2 B8334494 7-Chloro-3-hydroxymethyl-2-methyl-naphthalen-1-ol

7-Chloro-3-hydroxymethyl-2-methyl-naphthalen-1-ol

Cat. No. B8334494
M. Wt: 222.67 g/mol
InChI Key: BPGLBMLBOPYXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642629B2

Procedure details

To a solution of triphenylphosphine (20 g, 75.6 mmol) in anhydrous tetrahydrofuran (165 mL) was added carbon tetrachloride (50 mL). After the mixture was stirred at room temperature for 20 minutes, 7-chloro-3-hydroxymethyl-2-methyl-naphthalen-1-ol (8.4 g, 37.8 mmol) was added as a solid under a nitrogen atmosphere. After being stirred at reflux for 2 hours, the resulting mixture was cooled to room temperature, and concentrated in vacuo. The residue was purified by column chromatography (elution with 5% ethyl acetate in petroleum ether) to afford 7-chloro-3-chloromethyl-2-methyl-naphthalen-1-ol (8.7 g, 96%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Cl:24])(Cl)(Cl)Cl.[Cl:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31](CO)[C:32]([CH3:37])=[C:33]2[OH:36])=[CH:28][CH:27]=1>O1CCCC1>[Cl:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH2:20][Cl:24])[C:32]([CH3:37])=[C:33]2[OH:36])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
165 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=CC=C2C=C(C(=C(C2=C1)O)C)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (elution with 5% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C=C(C(=C(C2=C1)O)C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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